REACTION_CXSMILES
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C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([O:21][CH3:22])=[O:20])=[CH:14][CH:13]=1.Br[CH2:24][C:25]#[N:26].Cl>O1CCCC1.C(OCC)(=O)C>[C:25]([CH2:24][CH:18]([C:15]1[CH:14]=[CH:13][C:12]([F:11])=[CH:17][CH:16]=1)[C:19]([O:21][CH3:22])=[O:20])#[N:26] |f:0.1|
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Name
|
|
Quantity
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18.73 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)CC(=O)OC
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Name
|
|
Quantity
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5 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2.354 g
|
Type
|
reactant
|
Smiles
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BrCC#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Type
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CUSTOM
|
Details
|
stirred for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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During the addition
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Type
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CUSTOM
|
Details
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a white solid precipitated
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Type
|
ADDITION
|
Details
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After the addition
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Type
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CUSTOM
|
Details
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the reaction was placed in an ice bath
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Type
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STIRRING
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Details
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to stir for an additional 1 hour
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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WASH
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Details
|
washed with brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrate
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Type
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CUSTOM
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Details
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The resulting reside was chromatographed over silica gel (SF40-115, Analogix®)
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Type
|
WASH
|
Details
|
eluting with a gradient of 5% to 50% ethyl acetate/hexanes (Flow=85 mL/minute)
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |